N-{[(methylcarbamoyl)amino]methanethioyl}benzamide
Description
N-{[(methylcarbamoyl)amino]methanethioyl}benzamide is a benzamide derivative characterized by a thiourea linker (-N-C(=S)-NH-) and a methylcarbamoyl substituent. This structural motif confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and drug design. Its synthesis typically involves the reaction of benzoyl isothiocyanate with methylcarbamoyl-substituted amines or via multistep protocols involving Mannich-Einhorn-type reactions . The compound’s thiocarbonyl and carbamoyl groups enable hydrogen bonding and metal coordination, which are critical for bioactivity .
Properties
IUPAC Name |
N-(methylcarbamoylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(15)13-10(16)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVBSGVBZEIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(methylcarbamoyl)amino]methanethioyl}benzamide involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of methylamine, carbonyl compounds, and thiourea under controlled conditions. The process requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(methylcarbamoyl)amino]methanethioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{[(methylcarbamoyl)amino]methanethioyl}benzamide typically involves the reaction of benzamide derivatives with methyl carbamate and thioketones. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.
Key Characteristics:
- Molecular Formula: CHNOS
- Molecular Weight: 224.28 g/mol
- Appearance: White to off-white crystalline solid
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against several viruses. Studies have shown that similar compounds within the benzamide family can enhance intracellular levels of APOBEC3G, a protein that inhibits viral replication. This mechanism is particularly relevant for hepatitis B virus (HBV) and other viral infections.
Anticancer Potential
Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Drug Development
The unique structure of this compound makes it a candidate for further development as a therapeutic agent. Its potential applications include:
- Antiviral Agents: Targeting HBV and possibly other viral pathogens.
- Anticancer Drugs: Further optimization could lead to effective treatments for specific types of cancer.
Case Study: Antiviral Activity Against HBV
In a study evaluating the antiviral efficacy of various benzamide derivatives, this compound was tested for its ability to inhibit HBV replication in vitro. The results indicated a significant reduction in viral load, suggesting potential as an antiviral agent.
Case Study: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce cell death at micromolar concentrations, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of N-{[(methylcarbamoyl)amino]methanethioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted benzamides with thiourea or carbamothioyl linkages. Below is a comparative analysis of structurally related derivatives, focusing on synthesis, bioactivity, and substituent effects.
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., 4-methoxy in H10) enhance antioxidant activity by stabilizing radical intermediates .
- Heterocyclic appendages (e.g., benzo[d]thiazole in 3a) improve binding to HDAC2 via π-π stacking and hydrogen bonding with catalytic residues (Cys156, His146) .
- Bulkier substituents (e.g., tert-butyl in ) increase steric hindrance, reducing metabolic degradation and improving pharmacokinetics.
Synthetic Pathways :
- Thiourea-linked benzamides (e.g., A8, H10) are synthesized via base-promoted multicomponent reactions using benzoyl isothiocyanate and substituted anilines .
- Mannich reactions (e.g., N-benzimidazol-1-yl methyl-benzamides) yield anti-inflammatory derivatives with low ulcerogenicity .
Comparative Bioactivity :
- Antioxidant activity : H10 (87.7% inhibition) outperforms A8 (86.6%) due to the methoxy group’s superior electron-donating capacity .
- HDAC2 inhibition : Imidazole-containing derivatives (e.g., B2) exhibit binding energies (>80 kcal/mol) surpassing SAHA (42.5 kcal/mol), a clinical HDAC inhibitor .
- Antimicrobial activity : Benzo[d]thiazole derivatives (e.g., 3a) show broad-spectrum activity against Gram-positive bacteria, attributed to thiazole’s sulfur-mediated membrane disruption .
Structural and Computational Insights
- Intermolecular Interactions : Thiourea-linked benzamides exhibit strong hydrogen bonds (N-H···O/S) and van der Waals interactions, as demonstrated in crystal structure analyses (e.g., ).
- Docking Studies : Derivatives with flexible thiocarbonyl chains (e.g., B18) achieve deeper penetration into HDAC2’s hydrophobic pocket, enhancing inhibitory potency .
Biological Activity
N-{[(methylcarbamoyl)amino]methanethioyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and structure-activity relationships (SAR).
Overview of Structure and Mechanism
The compound this compound features a benzamide core modified with a methylcarbamoyl group and a methanethioyl moiety. Such structural modifications are known to influence the biological activity by enhancing binding affinity to biological targets, such as enzymes or receptors.
Anticancer Activity
Recent studies have highlighted the potential of various benzamide derivatives, including this compound, as anticancer agents. For instance, compounds featuring the 4-(aminomethyl)benzamide fragment have demonstrated significant inhibitory effects against receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival.
Key Findings:
- Inhibitory Effects on Cancer Cell Lines : In vitro studies reported that several benzamide derivatives exhibited moderate to significant activity against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). Compounds were tested at concentrations ranging from 0.1 µM to 100 µM, with some showing over 90% inhibition at 10 nM against EGFR .
- Mechanism of Action : The mechanism involves the inhibition of multiple RTKs, which play a role in tumor growth and metastasis. The docking studies indicated favorable binding geometries that allow these compounds to effectively inhibit kinase activity .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against Hepatitis B Virus (HBV). Benzamide derivatives have shown broad-spectrum antiviral effects.
Research Highlights:
- Inhibition of HBV Replication : Studies demonstrated that certain derivatives could significantly inhibit HBV replication in vitro. The compound IMB-0523 (a related benzamide derivative) showed IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
- Mechanism Involvement : The antiviral activity is hypothesized to be linked to the increase of intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications in substituents on the benzene ring can significantly affect their potency.
Observations:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity against various pathogens and cancer cells. For example, compounds with trifluoromethyl or dichloro substituents exhibited superior activity compared to others .
- Fungal Inhibition : Some derivatives were evaluated for antifungal activity, showing promising results against pathogens such as Sclerotinia sclerotiorum, with inhibition rates exceeding those of standard treatments .
Case Study 1: Anticancer Activity
A study involving a series of synthesized benzamide derivatives reported that compounds with specific structural features displayed significant cytotoxicity against multiple cancer cell lines. For example:
- Compound A : 92% inhibition at 10 nM against EGFR.
- Compound B : Moderate inhibition across five solid tumor cell lines at concentrations ≤100 µM.
Case Study 2: Antiviral Efficacy
In another investigation, the antiviral efficacy of IMB-0523 was assessed in both HepG2.2.15 and HepG2.A64 cell lines:
- IC50 Values : Demonstrated effective inhibition with IC50 values lower than those for existing antiviral treatments.
- Safety Profile : Acute toxicity studies indicated a favorable safety profile in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
